molecular formula C5H11NO2 B124551 DL-Valine-1-13C CAS No. 152840-81-8

DL-Valine-1-13C

Cat. No. B124551
CAS RN: 152840-81-8
M. Wt: 118.14 g/mol
InChI Key: KZSNJWFQEVHDMF-HOSYLAQJSA-N
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Description

DL-Valine-1-13C is a stable isotopically labeled form of DL-Valine . It has a linear formula of (CH3)2CHCH(NH2)13CO2H . It is a solid substance with a molecular weight of 118.14 .


Molecular Structure Analysis

The InChI string for DL-Valine-1-13C is 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 . This indicates that the 13C isotope is located at the carboxyl carbon of the valine molecule .


Physical And Chemical Properties Analysis

DL-Valine-1-13C is a solid substance with a melting point of 295 °C (subl.) (lit.) . The mass shift is M+1 .

Scientific Research Applications

Biomolecular Nuclear Magnetic Resonance (NMR)

DL-Valine-1-13C is pivotal in Biomolecular NMR , particularly in the study of protein structures and dynamics . It simplifies the complex spectra obtained during solid-state NMR by diluting isotopic 13C atoms, which is crucial for membrane proteins’ structural studies . This sparse labeling technique enhances the extraction of distance restraints, facilitating the understanding of protein conformations in their native states.

Metabolism Research

In metabolism research, DL-Valine-1-13C serves as a tracer to study metabolic pathways and fluxes . It helps in tracking and quantifying the flow of carbon through metabolic networks, providing insights into the biochemical pathways involved in cell growth, differentiation, and response to environmental changes .

Metabolomics

DL-Valine-1-13C is used in Metabolomics to trace the origin and fate of metabolites within biological systems . By incorporating this labeled compound, researchers can observe the dynamic enrichment of 13C-metabolites, which is essential for understanding the metabolic interactions between the gut microbiome and host organs .

Proteomics

In Proteomics , DL-Valine-1-13C aids in the quantitative analysis of protein expression levels . It is used to label peptides and proteins, allowing for the precise measurement of the proteome’s response to various stimuli or conditions, which is fundamental for discovering biomarkers and understanding disease mechanisms.

Drug Development

This compound is instrumental in the development of new pharmaceuticals. By using DL-Valine-1-13C, researchers can investigate the pharmacokinetics and metabolic fate of drugs, leading to the optimization of drug design and the enhancement of therapeutic efficacy .

Agricultural Chemistry

DL-Valine-1-13C is also utilized in agricultural chemistry to develop pesticides and herbicides . Its role in synthesizing chiral molecules helps create more effective and selective agrochemicals, contributing to sustainable agriculture practices.

Future Directions

The use of isotopically labeled compounds like DL-Valine-1-13C is crucial in various fields of scientific research. They are particularly useful in metabolic studies, proteomics, and biomolecular NMR . As our understanding and techniques in these fields continue to advance, the demand and applications for these compounds are likely to increase.

properties

IUPAC Name

2-amino-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436827
Record name DL-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Valine-1-13C

CAS RN

152840-81-8
Record name DL-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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